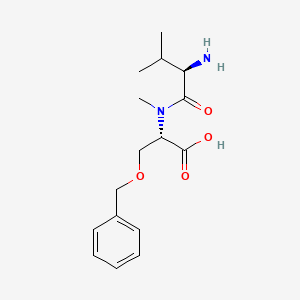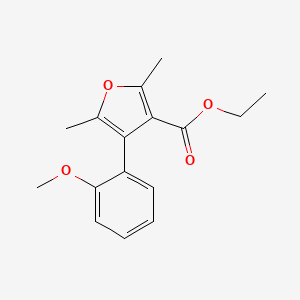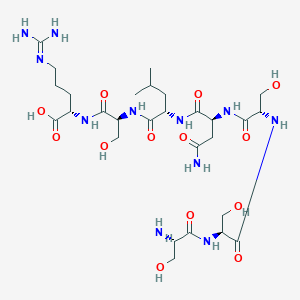![molecular formula C13H11N3OS B14190097 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol CAS No. 917907-37-0](/img/structure/B14190097.png)
2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a thienopyrimidine core, which is a fused ring system combining thiophene and pyrimidine rings, with an amino group and a phenol group attached to it. The presence of these functional groups makes it a versatile molecule for chemical modifications and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylthiophene-2-carboxylic acid with guanidine to form the thienopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and solvents that can be easily recycled and reused is crucial for cost-effective and environmentally friendly production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino and phenol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to introduce various substituents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated products depending on the reagents used.
Applications De Recherche Scientifique
2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring system and have been studied for their biological activities, including kinase inhibition.
Thieno[2,3-d]pyrimidines: Similar to the compound , these molecules also exhibit potential anticancer properties.
Uniqueness
2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol is unique due to the presence of both amino and phenol groups, which allow for diverse chemical modifications and interactions with biological targets. This dual functionality enhances its potential as a versatile compound in various applications.
Propriétés
Numéro CAS |
917907-37-0 |
|---|---|
Formule moléculaire |
C13H11N3OS |
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
2-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol |
InChI |
InChI=1S/C13H11N3OS/c1-8-6-18-13-11(8)12(14-7-15-13)16-9-4-2-3-5-10(9)17/h2-7,17H,1H3,(H,14,15,16) |
Clé InChI |
VNJGHIWUWUSBPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC2=NC=NC(=C12)NC3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(Bromomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14190017.png)



![2-[(2-Iodophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B14190025.png)






![2'-Fluoro-1-hydroxy[1,1'-biphenyl]-4(1H)-one](/img/structure/B14190102.png)


